molecular formula C23H29ClN2OSi B12622528 (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone

(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone

Cat. No.: B12622528
M. Wt: 413.0 g/mol
InChI Key: OJRDVCHRSSOFOQ-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]pyridine core substituted at the 4-position with chlorine, at the 1-position with a triisopropylsilyl (TIPS) protecting group, and at the 5-position with a phenyl methanone moiety. The TIPS group enhances steric protection during synthetic steps, while the chloro and phenyl methanone substituents influence electronic properties and downstream reactivity. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of heterocyclic scaffolds for kinase inhibitors or other bioactive molecules .

Properties

Molecular Formula

C23H29ClN2OSi

Molecular Weight

413.0 g/mol

IUPAC Name

[4-chloro-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridin-5-yl]-phenylmethanone

InChI

InChI=1S/C23H29ClN2OSi/c1-15(2)28(16(3)4,17(5)6)26-13-12-19-21(24)20(14-25-23(19)26)22(27)18-10-8-7-9-11-18/h7-17H,1-6H3

InChI Key

OJRDVCHRSSOFOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C(=CN=C21)C(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent, and it is known for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific biological targets makes it valuable for investigating cellular pathways and mechanisms.

Medicine

In medicine, (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone has potential applications as a therapeutic agent. Its unique structure and reactivity may enable the development of new drugs for treating various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it suitable for a wide range of industrial applications.

Mechanism of Action

The mechanism of action of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares the target compound with analogs sharing the pyrrolo[2,3-b]pyridine core or similar functional motifs:

Compound Name Core Structure Substituents Molecular Weight Key Applications
(4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone Pyrrolo[2,3-b]pyridine 4-Cl, 1-TIPS, 5-phenyl methanone ~450–500 (estimated) Intermediate for drug discovery; steric protection enables selective functionalization
Ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Pyrrolo[2,3-b]pyridine 4-Cl, 1-TIPS, 5-ethyl carboxylate 422.9 Precursor for carboxylic acid derivatives after ester hydrolysis or TIPS removal
4-Chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-boronic acid pinacol ester Pyrrolo[2,3-b]pyridine 4-Cl, 1-TIPS, 5-boronic acid pinacol ester 352.74 Suzuki-Miyaura cross-coupling reactions for C–C bond formation
5-Bromo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 5-Br, 1-TIPS 413.8 Halogen-exchange reactions; precursor for palladium-catalyzed couplings
1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one Pyrrolo[2,3-d]pyrimidine-indoline Complex substituents including fluoro, trifluoromethylphenyl, and amino groups 543.5 Kinase inhibitor candidate; demonstrates bioactivity in preclinical studies

Biological Activity

The compound (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone is a member of the pyrrole family, which has garnered attention due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H25ClN2SiC_{16}H_{25}ClN_{2}Si with a molecular weight of approximately 324.92 g/mol . It features a pyrrolo[2,3-b]pyridine core substituted with a triisopropylsilyl group and a phenylmethanone moiety. The presence of chlorine and silicon in its structure may influence its reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrrole derivatives, including those similar to our compound. For instance, certain pyrrolopyridines have shown promising results in inhibiting cellular proliferation and inducing apoptosis in cancer cell lines such as HepG2 and EACC . The mechanism often involves modulation of apoptotic pathways and inhibition of specific kinases.

Table 1: Summary of Anticancer Studies on Pyrrole Derivatives

Compound TypeCell LineActivity ObservedReference
Pyrrolopyridine derivativesHepG2Antiproliferative effects
Fused pyrrolesEACCApoptosis induction
Pyrrolo[2,1-f][1,2,4]triazinesDiFiKinase inhibition

Antioxidant Activity

The antioxidant properties of pyrrole-based compounds have also been investigated. Compounds exhibiting significant antioxidant activity can scavenge free radicals, thereby protecting cells from oxidative stress. In particular, studies have demonstrated that certain pyrrole derivatives possess strong DPPH radical scavenging activity, suggesting their potential as therapeutic agents in oxidative stress-related diseases .

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, some pyrrole derivatives have been evaluated for their anti-inflammatory properties. In vivo studies indicate that these compounds can inhibit pro-inflammatory cytokines and exhibit anti-inflammatory effects in various models . This suggests potential applications in treating inflammatory diseases.

The biological activity of (4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)(phenyl)methanone may be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
  • Apoptosis Modulation : Induction of apoptosis through caspase activation pathways.
  • Cytokine Inhibition : Reduction in the levels of pro-inflammatory cytokines.

Case Studies

Several case studies have been documented that highlight the efficacy of pyrrole derivatives in clinical settings:

  • Case Study 1 : A study involving a series of synthesized pyrrolopyridines demonstrated significant anticancer activity against colon cancer cell lines, with IC50 values indicating potent inhibition .
  • Case Study 2 : Research on fused pyrroles showed promising results in reducing inflammation markers in animal models, suggesting their potential as new anti-inflammatory agents .

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